molecular formula C14H21N B2498355 4-(N,N-Dipropylamino)styrene CAS No. 1190890-57-3

4-(N,N-Dipropylamino)styrene

Cat. No. B2498355
CAS RN: 1190890-57-3
M. Wt: 203.329
InChI Key: NHDPXEYMQKJJSB-UHFFFAOYSA-N
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Description

4-(N,N-Dipropylamino)styrene is a chemical compound related to the family of styrenes, which are organic compounds characterized by a vinyl group attached to a benzene ring. Styrenes are commonly used in polymer chemistry and various organic syntheses.

Synthesis Analysis

The synthesis of styrene derivatives, including those similar to 4-(N,N-Dipropylamino)styrene, often involves functionalization techniques. For instance, Ji et al. (2018) describe the efficient functionalization of pyrene, a polycyclic aromatic hydrocarbon, using Ir-catalyzed borylation, which could be a relevant technique for synthesizing various styrene derivatives (Ji et al., 2018).

Molecular Structure Analysis

Styrene derivatives often possess complex molecular structures with various substituents affecting their chemical and physical properties. The study of these structures is crucial for understanding their reactivity and potential applications. X-ray diffraction is a common technique used for determining these structures, as demonstrated in the synthesis and analysis of pyrene derivatives (Xie et al., 2011).

Chemical Reactions and Properties

Styrene derivatives can participate in various chemical reactions due to their vinyl group. For example, the copolymerization of styrene derivatives, as discussed by Guo et al. (2020), demonstrates the reactivity of styrene in forming polymers with specific properties (Guo et al., 2020).

Physical Properties Analysis

The physical properties of styrene derivatives, such as glass transition temperature and molecular weights, are influenced by their molecular structure. For example, Monthéard et al. (1989) investigated the glass transition temperature and thermal degradation of 4-(3-Chloropropyl)styrene, showing the importance of these properties in polymer science (Monthéard et al., 1989).

Chemical Properties Analysis

The chemical properties of styrene derivatives, including reactivity and stability, are also essential. For instance, the study of the polymerization of methyl methacrylate and styrene using specific photoinitiators by Tasis et al. (1998) provides insights into the reactivity of styrene derivatives under different conditions (Tasis et al., 1998).

Scientific Research Applications

Heterogeneous PET Fluorescent Sensors

  • Application : Development of polymers for use as heterogeneous photoinduced electron transfer (PET) fluorescent sensors.
  • Key Insight : Certain polymers, when combined with dyes like 4-(N,N-Dimethylaminoethylene)amino-N-allyl-1,8-naphthalimide, can act as sensors, exhibiting varied fluorescence in the presence of protons and metal cations.
  • Source : (Grabchev et al., 2002).

Redox-Active Polystyrenes for Batteries

  • Application : Use in rechargeable batteries.
  • Key Insight : Polystyrenes with redox-active nitroxide radicals show potential as electrode-active materials in batteries due to their high charge/discharge capacity.
  • Source : (Suga et al., 2007).

Anionic Polymerization of Novel Styrene Derivatives

  • Application : Creation of optically active polymers.
  • Key Insight : Polymerization of styrene derivatives with various amino groups leads to optically active polymers, potentially useful in specialized applications like chiral technologies.
  • Source : (Ajiro et al., 2004).

Styrenic Thermoplastic Elastomers

  • Application : Synthesis of amino-functionalized crystalline styrenic thermoplastic elastomers.
  • Key Insight : Copolymerization of 4-(N,N-diphenylamino)styrene with isoprene using a scandium catalyst produces elastomers with distinct thermal properties.
  • Source : (Guo et al., 2020).

High-Speed Photorefractive Response in Polymer Composites

  • Application : Development of dynamic holographic displays.
  • Key Insight : Poly(4-diphenylamino)styrene-based composites demonstrate high-speed photorefractive response, making them suitable for applications like dynamic holographic displays.
  • Source : (Tsujimura et al., 2012).

Styrene Biosynthesis from Glucose

  • Application : Eco-friendly production of styrene.
  • Key Insight : Engineered E. coli can convert glucose into styrene, offering a sustainable alternative to petrochemical production methods.
  • Source : (Mckenna & Nielsen, 2011).

Mechanism of Action

The mechanism of action for “4-(N,N-diphenylamino)styrene” in the context of copolymerization involves its incorporation into polymer chains after the consumption of isoprene .

Safety and Hazards

Styrene can cause irritation of the skin, eyes, and the upper respiratory tract. Acute exposure may also result in gastrointestinal effects .

Future Directions

The copolymerization of “4-(N,N-diphenylamino)styrene” with isoprene has afforded a new class of amino-functionalized crystalline styrenic thermoplastic elastomers, which could have potential applications in various fields .

properties

IUPAC Name

4-ethenyl-N,N-dipropylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-4-11-15(12-5-2)14-9-7-13(6-3)8-10-14/h6-10H,3-5,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDPXEYMQKJJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-Dipropylamino)styrene

CAS RN

1190890-57-3
Record name 4-ethenyl-N,N-dipropylaniline
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